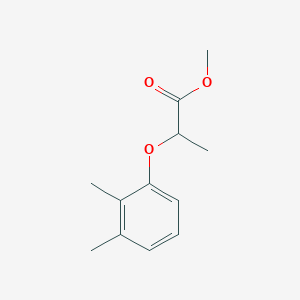![molecular formula C16H12ClN3O4 B5517552 5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5517552.png)
5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.0516336 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : Oxadiazole derivatives have been studied for their potential in controlling the dissolution of mild steel. A study explored the corrosion inhibition efficiency of synthesized oxadiazole derivatives on mild steel in hydrochloric acid solution. These derivatives displayed high inhibition efficiency, making them potentially beneficial for industrial applications involving metal protection (Kalia et al., 2020).
Chemosensors : Certain oxadiazole derivatives have been reported to function as selective and colorimetric fluoride chemosensors. These compounds exhibit spectroscopic and colorimetric properties suitable for fluoride sensing, which could be valuable in environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Cancer Research : Oxadiazole derivatives have been evaluated for their potential as inhibitors in cancer treatment. A study examined these derivatives for inhibiting Collapsin Response Mediator Protein 1 (CRMP 1) in small lung cancer cells. Some compounds showed considerable inhibition of cell growth, indicating their potential therapeutic value in cancer treatment (Panchal et al., 2020).
Antimicrobial and Antibacterial Activities : Research on oxadiazole derivatives has shown their effectiveness in antimicrobial and antibacterial activities. A study synthesized various 1,3,4-oxadiazole derivatives and evaluated them for antibacterial and antifungal activities, finding that certain compounds exhibited remarkable activities against common pathogens (Jafari et al., 2017).
Material Science : In the field of materials science, oxadiazole derivatives have been investigated for their photo-luminescent properties. A series of 1,3,4-oxadiazole derivatives were synthesized and studied for their phase behaviors and photoluminescence, indicating potential applications in optoelectronics and display technologies (Han et al., 2010).
Herbicide Development : Oxadiazole derivatives have been evaluated for their herbicidal activity. A study investigated the effectiveness of pyrazole phenyl ether herbicides, containing oxadiazole structures, for weed control in various plant tests, indicating their potential use in agriculture (Sherman et al., 1991).
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-10-7-13(5-6-14(10)17)23-9-15-18-16(19-24-15)11-3-2-4-12(8-11)20(21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXVHBCEALSYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)
![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
![2-chlorobenzaldehyde O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5517481.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)
![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)
![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)


![[(3aS*,9bS*)-7-methoxy-2-(2-thienylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5517545.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenylpentanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5517558.png)
![(4R)-N-ethyl-1-(2-fluorobenzyl)-4-[(2-thienylcarbonyl)amino]-L-prolinamide](/img/structure/B5517564.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5517571.png)

